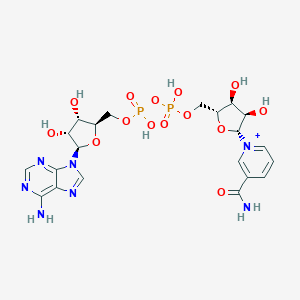
Karnamicin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Karnamicin C2 is a naturally occurring antibiotic that is produced by Streptomyces karnatakensis. This compound belongs to the aminoglycoside family of antibiotics and has been found to exhibit potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. Karnamicin C2 has also been shown to possess antitumor and antiviral properties, making it an attractive compound for further research and development.
Mécanisme D'action
Karnamicin C2 exerts its antibacterial activity by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The compound also disrupts the bacterial cell membrane, leading to cell death. The antitumor activity of Karnamicin C2 is thought to be mediated through the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the growth of tumor cells by blocking the cell cycle at the G1 phase.
Biochemical and Physiological Effects:
Karnamicin C2 has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Additionally, Karnamicin C2 has been found to inhibit the activity of several enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Karnamicin C2 has several advantages for lab experiments. The compound exhibits potent antibacterial, antitumor, and antiviral activity, making it a useful tool for studying these areas. Additionally, Karnamicin C2 is a naturally occurring compound, making it a more attractive alternative to synthetic compounds. However, the compound has several limitations, including its complex synthesis process and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on Karnamicin C2. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Additionally, the potential of Karnamicin C2 as a cancer therapeutic agent should be further explored, including its use in combination with other drugs. The compound's antiviral activity also warrants further investigation, particularly in the context of emerging viral infections. Finally, the use of Karnamicin C2 in animal models should be explored to determine its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of Karnamicin C2 is a complex process that involves several steps. The first step involves the cultivation of Streptomyces karnatakensis in a suitable medium. The culture is then extracted with a suitable solvent to obtain the crude extract, which is then purified using various chromatographic techniques. The final step involves the isolation and purification of Karnamicin C2 using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Karnamicin C2 has been extensively studied for its antibacterial, antitumor, and antiviral properties. It has been found to exhibit potent activity against a broad range of bacteria, including multidrug-resistant strains. The compound has also been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, Karnamicin C2 has been found to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis B virus.
Propriétés
Numéro CAS |
122535-55-1 |
|---|---|
Nom du produit |
Karnamicin C2 |
Formule moléculaire |
C17H23N3O5S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
3-hydroxy-6-[2-(5-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-9(7-21)5-4-6-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8-9,21-22H,4-7H2,1-3H3,(H2,18,23) |
Clé InChI |
WXKARMGCWFVAPW-UHFFFAOYSA-N |
SMILES |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO |
SMILES canonique |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
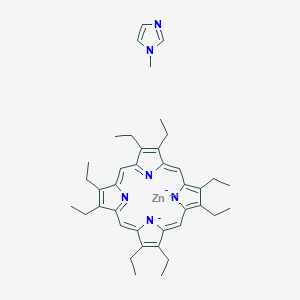
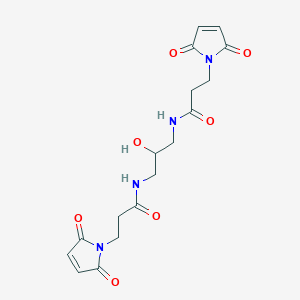

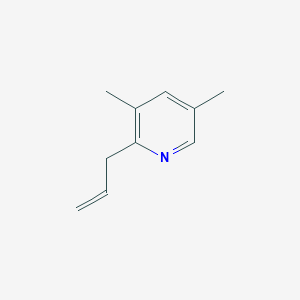
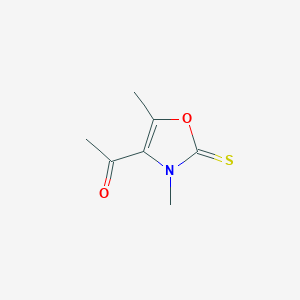
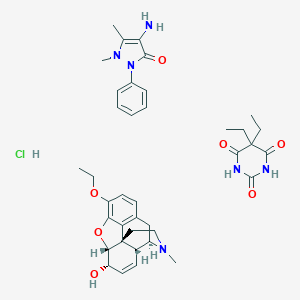

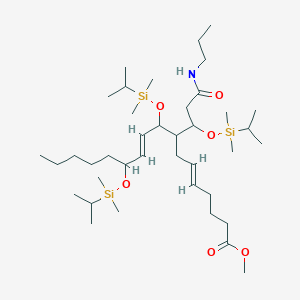

![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)

